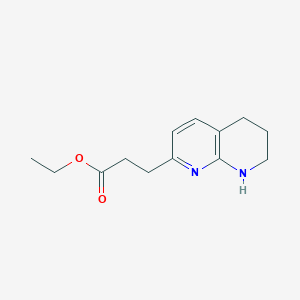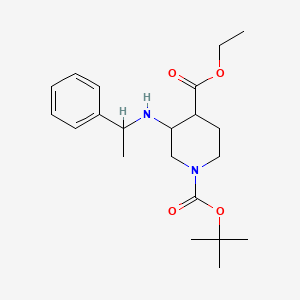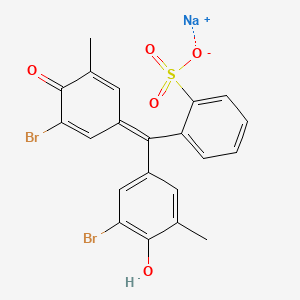
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a chemical compound with the molecular formula C16H10F3NO. It is known for its unique structure, which includes a trifluorophenyl group and a benzonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and 3-bromopropionitrile.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3,4,5-trifluorobenzaldehyde with magnesium in anhydrous ether.
Nucleophilic Addition: The Grignard reagent is then reacted with 3-bromopropionitrile to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE has a wide range of scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Environmental Applications:
Mecanismo De Acción
The mechanism of action of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorophenylacetic acid
Comparison
Compared to similar compounds, 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE stands out due to its unique combination of a trifluorophenyl group and a benzonitrile moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOBUBRFKADNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644998 |
Source


|
| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-72-5 |
Source


|
| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)







![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)





